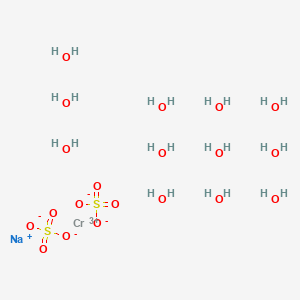![molecular formula C20H23NO4 B578908 (1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-5-ol CAS No. 18927-72-5](/img/structure/B578908.png)
(1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-5-ol is an isopavine alkaloid isolated from various species of the Thalictrum genus, particularly Thalictrum minus and Thalictrum dasycarpum . This compound is known for its unique structural features and potential bioactive properties, making it a subject of interest in natural product chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions: (1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-5-ol can be synthesized through the extraction of whole plants of Thalictrum species. The process involves partitioning a 95% aqueous ethanol extract between ethyl acetate and 3% tartaric acid. The aqueous layer is then adjusted to pH 9.0 with saturated aqueous sodium carbonate and extracted again with ethyl acetate . The ethyl acetate-soluble alkaloidal materials are subjected to column chromatography and preparative high-performance liquid chromatography to isolate thalisopavine .
Industrial Production Methods: While specific industrial production methods for thalisopavine are not well-documented, the extraction and purification techniques used in laboratory settings can be scaled up for industrial applications. This would involve optimizing the extraction solvents, pH adjustments, and chromatographic conditions to maximize yield and purity.
化学反应分析
Types of Reactions: (1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen functionalities into the thalisopavine molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines to replace specific atoms or groups within the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
科学研究应用
(1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[76202,7
Chemistry: As a natural product, thalisopavine serves as a model compound for studying alkaloid biosynthesis and structure-activity relationships.
Medicine: The compound’s potential therapeutic effects, such as antiviral and antimicrobial activities, are of interest for developing new medications.
Industry: this compound and its derivatives can be used in the development of pharmaceuticals and other bioactive compounds.
作用机制
The exact mechanism of action of thalisopavine is not fully understood. it is believed to interact with specific molecular targets and pathways involved in its bioactivity. For instance, its anti-rotavirus activity suggests that it may interfere with viral replication or host cell interactions . Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
相似化合物的比较
(1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-5-ol is unique among isopavine alkaloids due to its specific structural features, such as the presence of methoxy and hydroxy groups. Similar compounds include:
Isothalisopavine: Another isopavine alkaloid isolated from Thalictrum minus, which differs in the position of its hydroxy group.
Other Isoquinoline Alkaloids: Compounds like berberine and palmatine share structural similarities with thalisopavine but differ in their specific functional groups and bioactivities.
This compound’s unique structural features and bioactive properties make it a valuable compound for scientific research and potential therapeutic applications.
属性
CAS 编号 |
18927-72-5 |
|---|---|
分子式 |
C20H23NO4 |
分子量 |
341.407 |
InChI |
InChI=1S/C20H23NO4/c1-21-10-15-12-7-18(23-2)17(22)6-11(12)5-16(21)14-9-20(25-4)19(24-3)8-13(14)15/h6-9,15-16,22H,5,10H2,1-4H3/t15-,16+/m1/s1 |
InChI 键 |
WZHLAMDQGHTYRY-CVEARBPZSA-N |
SMILES |
CN1CC2C3=CC(=C(C=C3CC1C4=CC(=C(C=C24)OC)OC)O)OC |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



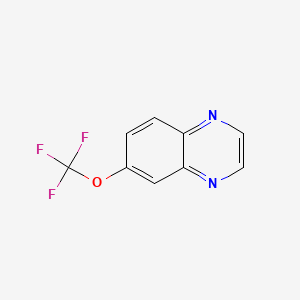
![Methyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B578829.png)

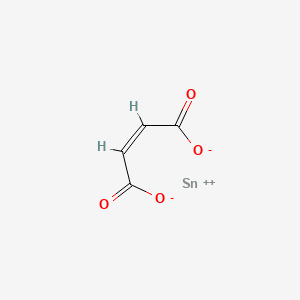
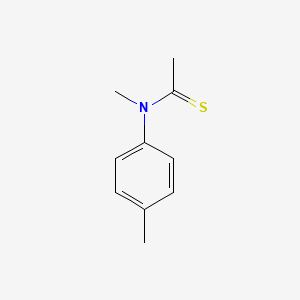
![N-[(1S,2S)-1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide](/img/structure/B578834.png)
![(2S)-2-amino-N-[(3R,4R,4aR,5R,6R)-5,6,8-trihydroxy-3-methyl-1-oxo-3,4,4a,5,6,7-hexahydroisochromen-4-yl]propanamide;sulfuric acid](/img/structure/B578835.png)
![(1S,4S,5R,9S,10S,13R)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B578836.png)
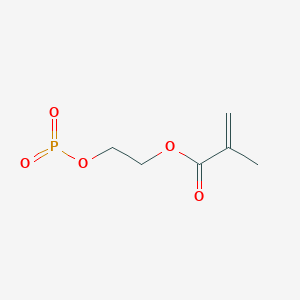
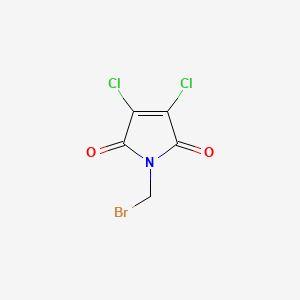
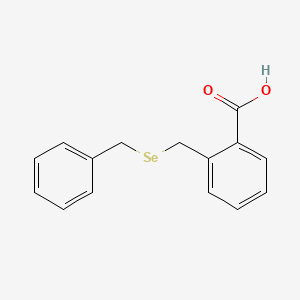
![N2-Methylbenzo[d]thiazole-2,6-diamine](/img/structure/B578844.png)
